molecular formula C22H23N3O4S B11372832 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11372832
M. Wt: 425.5 g/mol
InChI Key: KFBXPKBXCMIARA-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature . This process transforms a six-membered benzenoid framework into a seven-membered azepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and sulfonyl group are known to interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of an azepane ring, sulfonyl group, and oxazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O4S/c26-22(20-16-21(29-24-20)17-8-4-3-5-9-17)23-18-10-12-19(13-11-18)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,26)

InChI Key

KFBXPKBXCMIARA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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